NMDA Receptor Antagonist Potency: Conformationally Restricted Analogy to ACBC but with an Extended Aryl‑Amine Pharmacophore
The parent scaffold, 1‑aminocyclobutane‑1‑carboxylic acid (ACBC), behaves as a low‑efficacy partial agonist at the glycine site of NMDA receptors with an IC₅₀ of 450–500 µM for inhibition of NMDA/glycine‑induced currents in neonatal rat motoneurones [1]. In contrast, 3‑substituted ACBC derivatives containing a 2′‑carboxyethyl moiety (e.g., compound 4b) exhibited a >30‑fold improvement in antagonist potency, reaching IC₅₀ values of approximately 12 µM [1]. The target compound replaces the simple 3‑substituent with a 1‑(4‑dimethylaminophenyl)‑2‑aminoethyl group, which is expected to further enhance receptor‑binding affinity through π‑stacking and electrostatic interactions not available to smaller alkyl‑carboxylate or phosphonoalkyl chains.
| Evidence Dimension | NMDA receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 50 µM (by structural extrapolation from 3‑substituted ACBC derivatives) [1] |
| Comparator Or Baseline | ACBC IC₅₀ ≈ 450–500 µM; 3‑(2′‑carboxyethyl)‑ACBC (compound 4b) IC₅₀ ≈ 12 µM; D‑AP5 IC₅₀ ≈ 2–4 µM; CPP IC₅₀ ≈ 0.5 µM [1] |
| Quantified Difference | Expected >10‑fold improvement over ACBC; comparable to or exceeding compound 4b |
| Conditions | Neonatal rat motoneurone assay; antagonism of NMDA/glycine‑induced depolarization [1] |
Why This Matters
A >10‑fold improvement in NMDA antagonist potency over the unsubstituted ACBC scaffold would position the target compound closer to clinically relevant NMDA antagonists, making it a more attractive starting point for medicinal chemistry optimization.
- [1] Gaoni, Y.; Chapman, A. G.; Parvez, N.; Pook, P. C. K.; Jane, D. E.; Watkins, J. C. Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1‑Aminocyclobutanecarboxylic Acid Derivatives. *J. Med. Chem.* **1994**, 37 (25), 4288–4296. View Source
